Methyl 2-{[(3,4-dimethoxyphenyl)methyl](4-methylbenzene-1-sulfonyl)amino}benzoate
Description
Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate is a synthetic organic compound featuring a benzoate ester core modified with a sulfonamide functional group. The structure includes two key substituents:
- A 3,4-dimethoxyphenylmethyl group, which contributes electron-rich aromatic character.
The 3,4-dimethoxyphenyl group is commonly observed in cardiovascular drugs (e.g., verapamil analogs) , while sulfonamide derivatives are prevalent in herbicides and enzyme inhibitors .
Properties
CAS No. |
23145-61-1 |
|---|---|
Molecular Formula |
C24H25NO6S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C24H25NO6S/c1-17-9-12-19(13-10-17)32(27,28)25(21-8-6-5-7-20(21)24(26)31-4)16-18-11-14-22(29-2)23(15-18)30-3/h5-15H,16H2,1-4H3 |
InChI Key |
USSDDCCKQCXZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of the Amino Ester Starting Material
The starting point is often methyl 2-aminobenzoate , which can be commercially sourced or synthesized by esterification of 2-aminobenzoic acid with methanol under acidic catalysis. This compound provides the benzoate ester core with an amino group available for sulfonylation.
Formation of the N-(3,4-dimethoxybenzyl)amine Intermediate
The 3,4-dimethoxybenzylamine moiety can be introduced by reductive amination of 3,4-dimethoxybenzaldehyde with an appropriate amine or by direct alkylation of an amine with 3,4-dimethoxybenzyl halides. This step yields the secondary amine intermediate necessary for subsequent sulfonylation.
Sulfonylation Reaction
The key step is the sulfonylation of the secondary amine with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). The reaction is typically conducted under basic conditions to neutralize the hydrochloric acid generated and to drive the reaction forward.
-
- Solvent: aqueous or organic solvents such as dichloromethane or acetonitrile.
- Base: sodium carbonate or triethylamine to maintain pH between 8 and 9.
- Temperature: room temperature or slightly elevated temperatures.
- Time: several hours until completion.
-
- Dissolve methyl 2-aminobenzoate derivative in water or organic solvent.
- Adjust pH to 8-9 with sodium carbonate.
- Add 4-methylbenzenesulfonyl chloride slowly with stirring.
- Monitor reaction progress by TLC or HPLC.
- After completion, acidify to pH 1-2 to precipitate the product.
- Filter, wash, and recrystallize from methanol to obtain pure compound.
This method is supported by experimental data from sulfonamide preparations where maintaining pH and temperature control are critical for yield and purity.
Purification and Characterization
- The crude product is typically purified by recrystallization from methanol or other suitable solvents.
- Characterization includes melting point determination, FTIR, NMR (both ^1H and ^13C), and single-crystal X-ray diffraction to confirm structure and purity.
- Reverse-phase HPLC is often employed to assess the purity quantitatively.
Reaction Optimization and Ligand Screening
For related sulfonamide syntheses involving palladium-catalyzed coupling reactions or other catalytic steps, ligand screening has shown that:
| Ligand | Yield (%) | Selectivity (Ratio) |
|---|---|---|
| p-OMe-dppe | 66-92 | Up to 9:1 |
| PCy3 | 34-99 | Up to 1:0 |
| dppe | 60 | 3.5:1 |
| XPhos | 4 | - |
| Others (dppf, XantPhos) | 9-22 | 2.5-3:1 |
This data indicates that electron-rich diphosphine ligands such as p-OMe-dppe and bulky phosphines like PCy3 provide higher yields and selectivities in sulfonylation or coupling reactions relevant to the synthesis of sulfonamide derivatives.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Esterification | 2-Aminobenzoic acid + MeOH + acid catalyst | Methyl 2-aminobenzoate | Commercially available |
| Reductive amination | 3,4-Dimethoxybenzaldehyde + amine + reducing agent | N-(3,4-Dimethoxybenzyl)amine | Secondary amine intermediate |
| Sulfonylation | 4-Methylbenzenesulfonyl chloride + base (Na2CO3) + solvent | Sulfonamide derivative | pH 8-9, room temp, 2-4 h |
| Purification | Recrystallization from methanol | Pure methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate | Confirmed by NMR, FTIR, XRD |
Research Findings and Notes
- The sulfonylation step is highly sensitive to pH; alkaline conditions favor the reaction, and acidification at the end precipitates the product.
- The use of protecting groups such as benzyloxycarbonyl (Cbz) is common in related syntheses to protect amines during multi-step reactions, but for this compound, direct sulfonylation of the secondary amine is typical.
- Analytical techniques like FTIR reveal characteristic sulfonamide bands, while NMR confirms substitution patterns and integrity of the methoxy groups.
- Crystallographic studies confirm the near-planar conformation of the aromatic rings and the sulfonamide linkage, important for biological activity.
- Ligand optimization in catalytic steps can improve yields and selectivity, although for direct sulfonylation, these are less relevant.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its sulfonamide bridge (N-sulfonyl) connecting the benzoate ester to the 3,4-dimethoxyphenylmethyl group. This contrasts with:
- Sulfonylurea herbicides (e.g., metsulfuron-methyl): These feature a sulfonylurea bridge (–SO₂–NH–CO–NH–) linked to a triazine ring, enhancing herbicidal activity via acetolactate synthase inhibition .
- Verapamil-related compounds: These incorporate 3,4-dimethoxyphenyl groups but within a nitrile or aminoethyl framework, typical of calcium channel blockers .
Substituent Effects on Bioactivity
Data Table: Key Comparisons
Biological Activity
Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a unique structure that includes:
- Benzoate moiety
- Sulfonamide linkage
- Dimethoxyphenyl group
Its molecular formula is C₁₈H₁₉N₃O₅S, with a molecular weight of approximately 455.53 g/mol. The structural complexity allows for diverse interactions within biological systems, which may lead to novel therapeutic applications.
1. Anti-inflammatory Properties
Preliminary studies suggest that Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate exhibits anti-inflammatory and analgesic properties. These effects may be beneficial in treating conditions such as arthritis and chronic pain syndromes. The compound appears to interact with specific receptors or enzymes involved in inflammatory pathways, although detailed mechanisms are still under investigation.
2. Anticancer Potential
The structural components of the compound may contribute to its efficacy against certain types of cancer. Initial research indicates that it could inhibit tumor growth by targeting pathways involved in cell proliferation and apoptosis. However, further studies are needed to elucidate its mechanisms of action and specificity against various cancer cell lines.
Research indicates several possible mechanisms through which Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate exerts its biological effects:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.
- Modulation of Apoptosis Pathways : It might induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Receptor Interaction : The compound may interact with specific receptors or enzymes that play a role in pain perception and inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sulfamethoxazole | Contains sulfonamide group | Widely used antibiotic |
| Nimesulide | Contains methoxy groups and sulfonamide | Non-steroidal anti-inflammatory drug |
| Celecoxib | Contains sulfonamide and aromatic rings | Selective COX-2 inhibitor |
The uniqueness of Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate lies in its specific combination of functional groups, which may confer distinct biological activities not present in the other compounds listed above.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate:
- Anti-inflammatory Activity : In vitro studies demonstrated a significant reduction in inflammatory markers when treated with the compound compared to untreated controls.
- Cytotoxicity Against Cancer Cell Lines : Research indicated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
These findings underscore the need for further investigation into the pharmacological properties and therapeutic applications of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-{(3,4-dimethoxyphenyl)methylamino}benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, triazine-based intermediates (as seen in structurally similar compounds) are prepared using nucleophilic aromatic substitution. General procedures involve reacting chlorotriazine derivatives with phenols or amines under controlled temperatures (e.g., 45°C for 1 hour) to form intermediates, followed by deprotection or functionalization steps . Optimizing stoichiometry (1.00 equiv. of reagents) and solvent systems (e.g., methanol/buffer mixtures) improves yields. Monitoring reaction progress via TLC (e.g., Rf = 0.62 in hexane/EtOH) ensures intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how can overlapping signals in NMR spectra be resolved?
- Methodological Answer : ¹H NMR (200–400 MHz in DMSO-d6) and ¹³C NMR are essential. Overlapping signals (e.g., δ = 171.4–173.0 ppm for unresolved carbons) can arise from symmetry or similar electronic environments. To resolve these, use higher-field NMR instruments (500+ MHz), 2D NMR (COSY, HSQC), or deuterated solvents with better dispersion. For example, missing signals in DMSO-d6 due to overlap might be resolved in CDCl3 or acetone-d6 .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., 3,4-dimethoxy groups) influence the compound’s reactivity in nucleophilic substitution or sulfonamide bond formation?
- Methodological Answer : The 3,4-dimethoxyphenyl group enhances electron density at the benzylic position, facilitating nucleophilic attack during sulfonamide bond formation. Comparative studies with non-methoxy analogs (e.g., ethyl 2-({N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate) show that electron-rich substituents accelerate reaction rates but may require milder bases (e.g., NaHCO3 instead of NaOH) to avoid side reactions. DFT calculations can model charge distribution to predict reactivity .
Q. What strategies are effective for resolving discrepancies in mass spectrometry (MS) data caused by impurities or isotopic patterns?
- Methodological Answer : Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., bromine in analogs like C25H19BrN4O6 ). For impurities, employ preparative HPLC with a methanol/sodium acetate buffer (65:35, pH 4.6) mobile phase, as validated for structurally related sulfonamides. System suitability tests (e.g., tailing factor < 2.0) ensure column efficiency .
Q. How does the sulfonamide moiety contribute to potential biological activity, such as enzyme inhibition or receptor modulation?
- Methodological Answer : The sulfonamide group enhances binding to ATP-binding sites in enzymes or receptors (e.g., P2X receptors, where sulfonyl groups participate in ionic interactions ). For pesticidal activity (e.g., sulfonylurea herbicides), the sulfonamide linkage is critical for acetolactate synthase (ALS) inhibition. Docking studies comparing methylbenzoate derivatives with ALS crystal structures (PDB: 1N0H) can validate binding modes .
Data Contradiction & Experimental Design
Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Solubility discrepancies often arise from crystallinity or polymorphic forms. Design a solvent screen using DMSO (for initial stock solutions) followed by dilution in aqueous buffers (pH 4–8). For crystallization trials, use vapor diffusion with hexane/EtOAc gradients. Differential scanning calorimetry (DSC) can identify polymorphs by comparing melting points (e.g., m.p. 217.5–220°C vs. literature values).
Q. What experimental controls are necessary to confirm the absence of residual starting materials in the final product?
- Methodological Answer : Include spiking experiments with known amounts of starting materials (e.g., 4-methylbenzenesulfonyl chloride) during HPLC analysis. Use a C18 column with UV detection at 254 nm, referencing retention times from synthetic intermediates (e.g., 4-methoxyphenol at ~6.2 minutes under conditions in ). Quantify impurities via calibration curves, ensuring <0.1% residual starting material.
Structural & Functional Analysis
Q. What computational tools can predict the compound’s stability under varying pH conditions?
- Methodological Answer : Use pKa prediction software (e.g., ACD/pKa DB) to estimate ionization states of the sulfonamide (pKa ~1-2) and benzoate ester (pKa ~4-5). Molecular dynamics (MD) simulations in explicit solvent (e.g., GROMACS) model hydrolysis rates at pH 7.4 vs. acidic conditions. Validate with accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. How can researchers differentiate between N- and O-sulfonation byproducts during synthesis?
- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) fragments the sulfonamide bond (m/z 96 for SO2N+). Compare with O-sulfonate analogs (e.g., methyl 2-(sulfophenoxy)benzoate), which lack N-H stretches in IR (3300–3500 cm⁻¹). X-ray crystallography of single crystals (grown via slow evaporation in MeOH/water) provides definitive structural proof .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
